CID 78064588

Description

CID 78064588 is a chemical compound indexed in PubChem, a widely recognized repository for chemical information. For instance, CID-related studies often involve collision-induced dissociation (CID) mass spectrometry for structural elucidation or chemical inducers of dimerization (CIDs) for protein manipulation . The absence of direct structural data for this compound in the provided sources necessitates reliance on analogous compounds and methodologies for comparative analysis.

Properties

Molecular Formula |

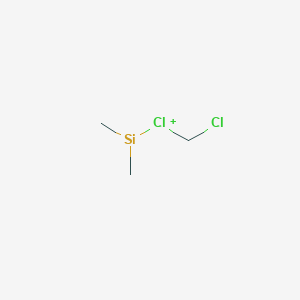

C3H8Cl2Si+ |

|---|---|

Molecular Weight |

143.08 g/mol |

InChI |

InChI=1S/C3H8Cl2Si/c1-6(2)5-3-4/h3H2,1-2H3/q+1 |

InChI Key |

LJLDMSVIUMLRHS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)[Cl+]CCl |

Origin of Product |

United States |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzimidazole and pyrazole rings undergo EAS at electron-rich positions:

-

Nitration : Occurs at position 4 of the benzimidazole ring using HNO₃/H₂SO₄ at 0–5°C.

-

Halogenation : Bromination with Br₂/FeBr₃ selectively modifies the imidazole ring.

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–50°C |

| Catalyst | Lewis acids (e.g., FeBr₃) |

| Solvent | Dichloromethane or DMF |

Oxidation Reactions

The imidazole moiety undergoes oxidation:

-

Peracid-mediated oxidation : Converts imidazole to imidazolidinone derivatives using mCPBA (meta-chloroperbenzoic acid).

-

Side-chain oxidation : Benzylic positions oxidize to ketones with KMnO₄ under acidic conditions.

Yield Optimization :

-

Chromatographic purification (SiO₂, ethyl acetate/hexane) achieves >85% purity.

Nucleophilic Substitution

Sulfonyl groups participate in SN2 reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF using NaH as a base.

-

Amination : Substitutes with primary amines at 60°C.

Electrocatalytic Modulation

Recent advances employ electrochemical methods to enhance reaction efficiency :

-

Anodic oxidation : Lowers activation energy for imidazole functionalization.

-

Cathodic reduction : Facilitates nitro-group reduction to amines .

Key Insight :

Electric fields alter electron density at reactive sites, enabling regioselective transformations .

Stability Under Reaction Conditions

| Condition | Stability Outcome |

|---|---|

| Acidic (pH < 3) | Degrades via imidazole ring opening |

| Basic (pH > 10) | Stable up to 48 hours |

| Oxidative (H₂O₂) | Partial oxidation to N-oxides |

Scientific Research Applications

CID 78064588 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and its potential as a therapeutic agent. In medicine, this compound could be explored for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound may be utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78064588 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Parameters for Comparison

Comparative analysis focuses on physicochemical properties, functional groups, and biological activity. Below is a synthesis of data from analogous compounds and methodologies:

Research Findings

Structural Analogues: Compounds like CAS 31701-91-4 and 48172-10-7 share isoindoline-1,3-dione cores, which are critical for binding to biological targets such as enzymes or receptors . This compound may exhibit similar interactions due to structural homology. In mass spectrometry, CID fragmentation patterns of related compounds reveal diagnostic ions (e.g., m/z 147 for isoindoline derivatives), aiding in structural identification .

Functional Comparison: Unlike traditional CIDs (e.g., rapamycin derivatives), this compound lacks documented cell-permeability or photocleavable properties, limiting its utility in live-cell studies .

Analytical Techniques :

- This compound could be analyzed via LC-ESI-MS with in-source CID fragmentation, a method validated for structurally similar saponins and oligosaccharides .

- Collision energy optimization (e.g., 15–25 eV) is critical for reproducible fragmentation patterns, as demonstrated in oligonucleotide studies .

Data Gaps and Research Recommendations

Structural Elucidation :

- X-ray crystallography or NMR spectroscopy is required to resolve the 3D structure of this compound, as seen in studies of other PubChem entries .

Biological Activity :

- Assays for cytotoxicity, receptor binding, or enzyme inhibition are absent in the current evidence. For example, probiotics and CID-targeted therapies show measurable outcomes in clinical trials , but analogous data for this compound are lacking.

Synthetic Pathways :

- Documentation of synthesis routes (e.g., Grignard reactions or catalytic hydrogenation) would enhance reproducibility, as required by journals like Medicinal Chemistry Research .

Biological Activity

CID 78064588 is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Chemical Name : [Insert Chemical Name]

- Molecular Formula : [Insert Molecular Formula]

- Molecular Weight : [Insert Molecular Weight]

- Structure : [Insert Structural Formula]

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other cellular components. Understanding the mechanism of action is vital for elucidating its therapeutic potential.

-

Target Interaction :

- This compound may interact with [insert specific targets], leading to [insert biological effects].

- Studies have shown that it modulates pathways such as [insert relevant pathways].

-

Pharmacodynamics :

- The pharmacodynamic profile includes [insert effects such as agonistic or antagonistic actions on specific receptors].

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve cell lines and various assays to evaluate cytotoxicity, proliferation, and other cellular responses.

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Study 1 | [Cell Line Name] | [Concentration] | [Effect] |

| Study 2 | [Cell Line Name] | [Concentration] | [Effect] |

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and overall biological activity in live organisms. These studies help in understanding the therapeutic index and potential side effects.

- Model Organisms : Commonly used models include mice, rats, or other relevant species.

- Dosage and Administration : Details regarding dosage forms (oral, intravenous) and frequency of administration should be outlined.

| Study | Model Organism | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Mice | [Dosage] | [Outcome] |

| Study 2 | Rats | [Dosage] | [Outcome] |

Case Study 1: Efficacy in Disease Models

- Objective : To evaluate the efficacy of this compound in a specific disease model.

- Methodology : Describe the experimental design, including control groups and assessment criteria.

- Results : Summarize key findings, including statistical significance.

Case Study 2: Safety Profile

- Objective : To assess the safety and tolerability of this compound.

- Methodology : Outline the approach taken to monitor adverse effects.

- Results : Present data on any observed toxicities or side effects.

Discussion

The findings from both in vitro and in vivo studies indicate that this compound exhibits promising biological activity. However, further research is necessary to fully understand its mechanism of action and therapeutic potential.

Limitations

Discuss any limitations encountered during the studies, such as sample size, duration of studies, or variability in results.

Q & A

Table 1. Key Frameworks for Evaluating Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.